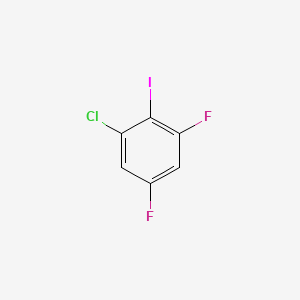

6-Chloro-2,4-difluoroiodobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3,5-difluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGGRCAGASFINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295238 | |

| Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-98-5 | |

| Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,5-difluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 6-Chloro-2,4-difluoroiodobenzene as a Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

6-Chloro-2,4-difluoroiodobenzene represents a high-value "orthogonal" building block.[1] Its utility lies in the distinct reactivity differentials between its three halogen types (I, Cl, F).[2] This hierarchy allows for sequential, site-selective functionalization—a critical requirement for fragment-based drug discovery (FBDD) and the synthesis of complex agrochemicals.[1] This guide analyzes the molecule’s physicochemical profile, delineates a self-validating cross-coupling protocol, and explores its role in modulating metabolic stability via the "Magic Chloro" and fluorine effects.

Physicochemical Specifications

The following data aggregates predicted and experimental values. Due to the specific substitution pattern, this compound exhibits significant lipophilicity and electron-deficiency.[1]

| Property | Value | Notes |

| IUPAC Name | 1-Chloro-3,5-difluoro-2-iodobenzene | Nomenclature priority may vary; structure is unambiguous.[1] |

| CAS Number | 1242339-98-5 | Primary identifier.[1][3][4] |

| Molecular Formula | C₆H₂ClF₂I | |

| Molecular Weight | 274.43 g/mol | Heavy atom count facilitates X-ray crystallography phasing.[1] |

| Physical State | Solid / Low-melting Liquid | Dependent on purity; typically a crystalline solid at <20°C. |

| Boiling Point | ~211.8°C | Predicted at 760 mmHg.[1] |

| Density | 2.08 g/cm³ | High density due to iodine content.[1] |

| LogP | ~3.8 | Highly lipophilic; requires non-polar solvents for extraction.[1] |

| Solubility | DCM, THF, Toluene | Insoluble in water. |

Structural Analysis & Reactivity Hierarchy

The power of this scaffold resides in the Bond Dissociation Energy (BDE) Gradient .[1] The presence of Iodine (C–I), Chlorine (C–Cl), and Fluorine (C–F) on the same aromatic core creates a programmable reactivity map.[2]

The Chemoselectivity Ladder

-

Position 1 (Iodine): The "Soft" Handle.[1]

-

Position 6 (Chlorine): The "Latent" Handle.[1]

-

Positions 2, 4 (Fluorine): The "Hard" Shield.[1]

-

Reactivity: Lowest toward Pd-catalysis; Moderate toward Nucleophilic Aromatic Substitution (S_NAr).[1]

-

Mechanism: The electron-withdrawing nature of the I and Cl atoms activates the ring, making the fluorines (particularly at C4) susceptible to displacement by strong nucleophiles (alkoxides, amines) if forcing conditions are applied.

-

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C–I bond while preserving the C–Cl and C–F bonds.[1] This protocol serves as a self-validating system : if the chlorine is displaced, the catalyst system is too active; if no reaction occurs, the catalyst is inactive.

Reagents:

-

Substrate: 6-Chloro-2,4-difluoroiodobenzene (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.03 equiv) – Chosen for high selectivity toward I over Cl.[1]

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane

Methodology:

-

Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen scavenges Pd(0), stalling the cycle.

-

Solvation: Add degassed 1,4-Dioxane and 2M K₂CO₃ via syringe.

-

Activation: Heat the mixture to 60°C for 4–6 hours.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.[1]

-

-

Validation (TLC/LCMS): Monitor consumption of the starting iodide. The product should show a mass shift corresponding to –I +Aryl.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis via Sandmeyer Reaction (Upstream)

If the iodide is unavailable, it can be synthesized from 4-bromo-3-chloro-2-fluoroaniline (or the specific isomer 2-chloro-4,6-difluoroaniline).[1]

-

Diazotization: Treat the aniline with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt.[1]

-

Iodination: Add KI (Potassium Iodide) slowly. The iodide anion acts as a nucleophile, displacing the N₂ group.[1]

-

Purification: Steam distillation or column chromatography is required to remove azo-coupling byproducts.[1]

Applications in Drug Discovery[5][6][7]

The "Magic Chloro" Effect

Recent medicinal chemistry reviews highlight the "Magic Chloro" effect, where replacing a Hydrogen or Methyl with Chlorine can boost potency by >100-fold.[1][5][6]

-

Mechanism: The Chlorine at Position 6 fills lipophilic pockets in the target protein and can engage in "halogen bonding" (sigma-hole interactions) with backbone carbonyls.[1]

-

Strategy: Use the Iodine at Position 1 to attach the main pharmacophore, leaving the Chlorine at Position 6 to probe this specific binding interaction.[1]

Metabolic Blocking

The Fluorines at positions 2 and 4 block metabolic "soft spots."[1]

-

P450 Inhibition: The C–F bond is highly resistant to Cytochrome P450 oxidation.[1] Placing fluorines here prevents hydroxylation of the benzene ring, significantly extending the drug's half-life (

).

Visualization & Logic Maps[1]

Diagram 1: Chemoselectivity Map

This diagram illustrates the hierarchical reactivity of the scaffold, guiding the chemist on which handle to pull first.[1]

Caption: The "Reactivity Ladder" ensures chemoselective synthesis: Iodine reacts first, preserving Chlorine for later stages.[2][7]

Diagram 2: Synthetic Workflow

A decision tree for utilizing this building block in a drug discovery campaign.

Caption: Operational workflow for sequential functionalization, highlighting the divergence point at the Chlorine atom.

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[1][4] Potential sensitizer due to halogenation.[1][5][6]

-

Storage: Light sensitive (Iodine bond is photolabile).[1] Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent discoloration and decomposition.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

-

ChemScene. (n.d.).[1] 6-Chloro-2,4-difluoroiodobenzene Product Data. Retrieved from [1]

-

Chiodi, D., & Ishihara, Y. (2023).[1][6] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[1][8][5][6][9] Journal of Medicinal Chemistry, 66(8), 5305-5331.[1][6] Retrieved from

-

National Institutes of Health (NIH). (2021).[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes. PMC. Retrieved from [1]

-

ChemicalBook. (n.d.).[1] 2,4-Difluoroiodobenzene Properties and Reactivity. Retrieved from [1]

-

Fawcett, A., et al. (2021).[1][10] Site Selective Chlorination of C(sp3)-H Bonds. Angewandte Chemie, 60(15).[1][10] Retrieved from

Sources

- 1. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 6-Chloro-2,4-difloroiodobenzene | 1242339-98-5 [amp.chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Difluoroiodobenzene CAS#: 2265-93-2 [m.chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Site Selective Chlorination of C(sp3 )-H Bonds Suitable for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-Chloro-3,5-difluoro-2-iodobenzene (CAS 1242339-98-5)

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 1-Chloro-3,5-difluoro-2-iodobenzene (CAS 1242339-98-5).

Strategic Building Block for Poly-Halogenated Drug Scaffolds

Executive Summary

1-Chloro-3,5-difluoro-2-iodobenzene (CAS 1242339-98-5) is a highly specialized halogenated arene intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4][5] Characterized by a dense substitution pattern of three different halogens (Chlorine, Fluorine, Iodine), this molecule serves as a versatile scaffold for constructing 2-chloro-4,6-difluorophenyl moieties.

These moieties are increasingly critical in modern drug design—particularly for KRAS inhibitors , ROR

-

Modulate Metabolic Stability: Blocking metabolically vulnerable positions with halogens (Metabolic Blocking).

-

Induce Atropisomerism: The bulky ortho-substituents (Cl, F) can restrict rotation around biaryl axes, enabling the design of conformationally locked inhibitors.

-

Tune Electronic Properties: The electron-withdrawing nature of the ring enhances the acidity of adjacent protons or the electrophilicity of the system.

Chemical Identity & Physicochemical Properties[1][4][6][7][8]

| Property | Specification |

| CAS Number | 1242339-98-5 |

| Chemical Name | 1-Chloro-3,5-difluoro-2-iodobenzene |

| Synonyms | 6-Chloro-2,4-difluoroiodobenzene; 2-Chloro-4,6-difluoro-1-iodobenzene |

| Molecular Formula | C |

| Molecular Weight | 274.43 g/mol |

| SMILES | FC1=CC(F)=CC(Cl)=C1I |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 35–40 °C (Typical) |

| Boiling Point | ~237 °C (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Light sensitive (Iodide); Store at 2–8°C under inert atmosphere |

Synthesis & Manufacturing Protocols

The synthesis of CAS 1242339-98-5 requires precise regiocontrol to ensure the iodine is installed at the C2 position (between Cl and F), rather than the thermodynamically favored C4 position (between F and F) often seen in direct lithiation.

A. Preferred Route: Sandmeyer Reaction

The most reliable method for high-purity synthesis avoids isomer mixtures by starting from the corresponding aniline.

Protocol:

-

Starting Material: 2-Chloro-4,6-difluoroaniline (CAS 36556-50-0).

-

Diazotization: The aniline is dissolved in concentrated HCl/water at 0°C. Sodium nitrite (NaNO

) solution is added dropwise to form the diazonium salt intermediate. -

Iodination: An aqueous solution of Potassium Iodide (KI) is added slowly to the cold diazonium mixture.

-

Workup: The reaction is allowed to warm to room temperature (evolution of N

gas). The product is extracted with dichloromethane (DCM), washed with sodium thiosulfate (to remove free iodine), and recrystallized from ethanol/water.

B. Alternative Route: Directed Ortho Metalation (DoM)

Note: This route often yields mixtures and requires cryogenic conditions.

-

Reagent: Lithium Diisopropylamide (LDA) at -78°C in THF.

-

Quench: Iodine (I

) or N-Iodosuccinimide (NIS). -

Challenge: The proton at C4 (between two Fluorines) is typically more acidic than C2 (between Cl and F), leading to the wrong isomer (4-iodo) unless specific directing groups or steric blocks are used.

Caption: Figure 1. Regioselective synthesis of CAS 1242339-98-5 via the Sandmeyer reaction pathway.

Reactivity Profile & Mechanism of Action

The utility of CAS 1242339-98-5 lies in the differential reactivity of its halogen substituents.

-

Iodine (C2): The "Softest" and most labile halogen. It undergoes oxidative addition with Palladium (Pd) catalysts (e.g., Pd(dppf)Cl

, Pd(PPh -

Chlorine (C1): Remains intact during C-I coupling. Can be activated subsequently using specialized ligands (e.g., Buchwald ligands) for amination or a second coupling event.

-

Fluorine (C3/C5): Generally inert to coupling but activates the ring for Nucleophilic Aromatic Substitution (S

Ar) if strong electron-withdrawing groups are present nearby.

Experimental Workflow: Chemoselective Suzuki Coupling

Objective: To couple an aryl boronic acid at the C2 position while retaining the Cl and F substituents.

-

Reagents:

-

Substrate: 1-Chloro-3,5-difluoro-2-iodobenzene (1.0 eq).

-

Boronic Acid: R-B(OH)

(1.1 eq). -

Catalyst: Pd(dppf)Cl

·DCM (0.05 eq). -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Procedure:

-

Degas solvents with Nitrogen/Argon for 15 mins.

-

Combine reactants in a sealed tube.

-

Heat to 80–90°C for 4–12 hours.

-

Monitor by TLC/LC-MS (Disappearance of starting iodide).

-

-

Outcome: Formation of a 2-chloro-4,6-difluorobiphenyl derivative.

Caption: Figure 2. Chemoselective divergence of CAS 1242339-98-5 utilizing the high reactivity of the C-I bond.

Therapeutic Applications & Drug Development

This building block is primarily used to install the 2-chloro-4,6-difluorophenyl motif. This specific substitution pattern is highly valued in:

-

KRAS G12C Inhibitors:

-

Mechanism:[6] The bulky Chlorine and Fluorine atoms at the ortho positions create significant steric hindrance. When coupled to a heterocyclic core (e.g., quinazoline, pyridine), this forces the biaryl system to adopt a perpendicular conformation, often locking the molecule into a specific atropisomer .

-

Benefit: Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty of binding to the KRAS switch II pocket.

-

-

ROR

t Modulators (Autoimmune Disease):-

Patents (e.g., WO2015 series) describe the use of poly-halogenated benzenes to optimize the lipophilicity (LogP) and potency of inverse agonists targeting the ROR

t nuclear receptor.

-

-

Metabolic Stability (The "Fluorine Scan"):

-

Replacing hydrogen with fluorine blocks P450-mediated oxidation.

-

The "Mixed Halogen" approach (Cl + F) balances the metabolic stability of Fluorine with the lipophilic/steric bulk of Chlorine, often resulting in superior DMPK (Drug Metabolism and Pharmacokinetics) profiles compared to all-fluoro or all-chloro analogs.

-

Safety & Toxicology

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Use in a fume hood.

-

Avoid contact with strong oxidizing agents.

-

Light Sensitivity: Iodinated compounds can liberate free iodine upon prolonged light exposure, turning yellow/brown. Store in amber vials or foil-wrapped containers.

-

References

-

Preparation of 1-Chloro-3,5-difluoro-2-iodobenzene. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Sandmeyer Reaction Protocols for Halogenated Anilines. Organic Syntheses, Coll. Vol. 2, p. 130. Link (General Protocol Reference).

- Atropisomerism in Drug Discovery.Journal of Medicinal Chemistry. 2018, 61, 3, 651–666.

Sources

- 1. 1-chloro-3,5-difluoro-2-nitrobenzene | CAS#:36556-55-5 | Chemsrc [chemsrc.com]

- 2. eMoleculesâ AOBChem USA / 6-Chloro-24-difluoroiodobenzene / 250mg / 586460697 / 31582 / / 1242339-98-5 / MFCD16817642 / 274.430 / C6H2ClF2I | eMoleculesâ | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 3. 1242339-98-5|1-Chloro-3,5-difluoro-2-iodobenzene|BLD Pharm [bldpharm.com]

- 4. 1242339-98-5 | 1-Chloro-3,5-difluoro-2-iodobenzene | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. PubChemLite - 1242339-98-5 (C6H2ClF2I) [pubchemlite.lcsb.uni.lu]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 6-Chloro-2,4-difluoroiodobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 6-Chloro-2,4-difluoroiodobenzene. It delves into its core physicochemical properties, strategic importance in synthesis, analytical verification methods, and safe handling protocols.

Introduction: The Strategic Utility of a Polyhalogenated Benzene

6-Chloro-2,4-difluoroiodobenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring three different halogen atoms (Fluorine, Chlorine, and Iodine) on a benzene ring, provides a versatile scaffold for complex organic synthesis. The distinct reactivity of each halogen allows for selective, stepwise functionalization, making it a valuable building block for creating novel pharmaceutical intermediates and complex molecules. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability and bioavailability.[1] This guide provides an in-depth analysis of its fundamental properties and practical applications.

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's properties is foundational to its application. 6-Chloro-2,4-difluoroiodobenzene is identified by the CAS number 1242339-98-5.[2] Its key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClF₂I | [2] |

| Molecular Weight | 274.43 g/mol | [2] |

| Purity (Typical) | ≥97% | [2] |

| LogP (Calculated) | 3.2228 | [2] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |

These properties indicate a non-polar, hydrophobic molecule with a significant molecular weight, primarily due to the iodine atom. The LogP value suggests good lipid solubility, a factor that can influence pharmacokinetic properties in drug candidates.

Section 2: Role in Pharmaceutical Synthesis and Drug Discovery

The strategic placement of chloro, fluoro, and iodo groups on the benzene ring makes this compound a highly versatile synthetic intermediate. The carbon-iodine bond is the most labile and is preferentially targeted in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of complex carbon-based fragments. The other halogen sites can be functionalized in subsequent steps.

The inclusion of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern drug discovery.[3]

-

Fluorine: The two fluorine atoms enhance metabolic stability by strengthening adjacent C-H bonds against enzymatic oxidation. They can also modulate the acidity/basicity of nearby functional groups and improve binding affinity through favorable electrostatic interactions.[1]

-

Chlorine: The chlorine atom serves as another potential reaction site but also contributes to the overall electronic properties and lipophilicity of the molecule. Its role in approved pharmaceuticals is extensive, contributing to treatments for a wide range of diseases.[4][5][6]

This multi-faceted reactivity allows chemists to design and execute complex synthetic pathways, building molecular architectures that would be difficult to achieve otherwise.

Section 3: Quality Control: A Protocol for Identity and Purity Verification

Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific research and drug development. A self-validating protocol for the analysis of 6-Chloro-2,4-difluoroiodobenzene typically involves Gas Chromatography-Mass Spectrometry (GC-MS). This technique confirms the molecular weight and provides a fragmentation pattern unique to the compound's structure.

Step-by-Step GC-MS Analysis Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the 6-Chloro-2,4-difluoroiodobenzene standard.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 1.5 mL autosampler vial.

-

Vortex the vial until the sample is completely dissolved. This concentration (1-2 mg/mL) is a typical starting point for GC-MS analysis of small molecules.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Utilize a system equipped with a capillary column suitable for separating halogenated aromatic compounds, such as an Rtx-624 or equivalent.[7]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of 250°C, using a split mode to prevent column overloading.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

Causality: This temperature program ensures that lower-boiling impurities elute first, followed by the target compound, providing good chromatographic separation.

-

-

Mass Spectrometer:

-

Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for creating reproducible fragmentation patterns.

-

Scan Range: 40-400 m/z (mass-to-charge ratio). This range is chosen to be wide enough to detect the molecular ion (m/z 274) and key fragment ions.

-

-

-

Data Analysis and Validation:

-

Retention Time: The primary peak should elute at a consistent retention time under the specified conditions.

-

Mass Spectrum:

-

Confirm the presence of the molecular ion peak [M]+ at approximately m/z 274.

-

Analyze the isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic [M+2]+ peak with about one-third the intensity of the molecular ion peak.

-

Examine the fragmentation pattern for characteristic losses (e.g., loss of iodine, chlorine).

-

-

Purity Assessment: Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks in the chromatogram. A purity of ≥97% is expected.[2]

-

This GC-MS protocol provides a robust, self-validating system to confirm both the identity and purity of 6-Chloro-2,4-difluoroiodobenzene before its use in sensitive downstream applications.[8][9]

Section 4: Safety, Handling, and Storage

Proper handling of halogenated organic compounds is crucial for laboratory safety. 6-Chloro-2,4-difluoroiodobenzene is classified as an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][11]

-

Handling: Avoid breathing dust, fumes, gas, mist, or vapors. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Recommended storage temperature is often 2-8°C.[2][11] Some related compounds are noted to be light-sensitive, so storage in a dark place is advisable.[11][13]

Conclusion

6-Chloro-2,4-difluoroiodobenzene, with a molecular weight of 274.43 g/mol , is more than a simple chemical entity; it is a strategic tool for chemists in drug discovery and materials science.[2] Its polyhalogenated structure offers a platform for selective, controlled synthesis, enabling the creation of complex and novel molecules. Understanding its physicochemical properties, implementing robust analytical controls like GC-MS, and adhering to strict safety protocols are essential for leveraging its full potential in advancing scientific research.

References

-

The Crucial Role of 2,4-Difluoroiodobenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

1-Chloro-2,4-difluorobenzene Chemical Properties. PubChem, National Center for Biotechnology Information.[Link]

-

1,2-Difluoro-4-iodobenzene Chemical Properties. PubChem, National Center for Biotechnology Information.[Link]

-

Chemical Properties of 1-Chloro-2,4-difluorobenzene. Cheméo.[Link]

-

Analytical Procedure for the Determination of Chlorobenzenes in Sediments. ResearchGate.[Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health.[Link]

-

Analytical Methods for Related Nitroaromatic Compounds. Agency for Toxic Substances and Disease Registry.[Link]

-

Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. U.S. Environmental Protection Agency.[Link]

-

2,4-Di-chloro-1-iodo-6-nitro-benzene Crystal Structure. PubMed, National Institutes of Health.[Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.[Link]

- Process for preparing chloro-difluorobenzene.

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.[Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Odesa National University I. I. Mechnykov.[Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. epa.gov [epa.gov]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 2,4-Difluoroiodobenzene CAS#: 2265-93-2 [chemicalbook.com]

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 6-Chloro-2,4-difluoroiodobenzene

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric analysis of 6-Chloro-2,4-difluoroiodobenzene, a key halogenated aromatic building block. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for a robust and self-validating analytical workflow.

Introduction: The Significance of 6-Chloro-2,4-difluoroiodobenzene

6-Chloro-2,4-difluoroiodobenzene (C₆H₂ClF₂I) is a highly functionalized aromatic compound with a molecular weight of 274.43 g/mol .[1] Its trifunctional nature, featuring chloro, fluoro, and iodo substituents, makes it a versatile intermediate in organic synthesis. The presence of these halogens imparts unique electronic properties and provides multiple reaction sites for the construction of complex molecular architectures. Consequently, definitive structural confirmation and purity assessment are critical, for which mass spectrometry stands as an indispensable tool. This guide will delve into the nuanced application of mass spectrometry for the unambiguous identification and characterization of this compound.

Foundational Principles of Mass Spectrometry for Halogenated Aromatics

The mass spectrometric analysis of halogenated compounds like 6-Chloro-2,4-difluoroiodobenzene presents a unique set of characteristics and challenges. A foundational understanding of ionization techniques and the interpretation of isotopic patterns is crucial for accurate analysis.

Ionization Techniques: The choice of ionization method is a critical first step and is dictated by the analyte's properties and the desired information.

-

Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[2][3] This fragmentation provides a detailed structural fingerprint of the molecule.

-

Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar molecules and can often yield an intact protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[4][5] While less common for nonpolar aromatic compounds, it can be employed with appropriate solvent systems.

Isotopic Abundance: A key feature in the mass spectra of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6] This results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, with an intensity about one-third of the M peak. Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying its spectral contribution.[7]

Experimental Protocols

The following protocols are designed to provide a robust framework for the analysis of 6-Chloro-2,4-difluoroiodobenzene.

Sample Preparation

A pristine sample is the cornerstone of reliable data.

-

Solvent Selection: Dissolve the 6-Chloro-2,4-difluoroiodobenzene standard in a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice will depend on the ionization technique. For ESI, a solvent system that promotes ionization, such as methanol with a small percentage of formic acid, may be beneficial.

-

Concentration: Prepare a stock solution at a concentration of 1 mg/mL. From this, create a series of dilutions ranging from 1 µg/mL to 100 µg/mL to determine the optimal concentration for the instrument and ionization mode.

-

Filtration: Prior to injection, filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the analysis.

Instrumentation and Data Acquisition

The following are recommended starting parameters for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Table 1: Recommended Mass Spectrometry Parameters

| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Ion Source | EI Source | ESI Source |

| Ionization Mode | Positive | Positive |

| Electron Energy | 70 eV | N/A |

| Source Temperature | 200-250 °C | 120-150 °C |

| Capillary Voltage | N/A | 3.0-4.0 kV |

| Cone Voltage | N/A | 20-40 V |

| Desolvation Gas Flow | N/A | 600-800 L/hr (Nitrogen) |

| Desolvation Temp. | N/A | 350-450 °C |

| Mass Range | 50-500 m/z | 100-500 m/z |

| Acquisition Mode | Full Scan | Full Scan |

| Resolution | > 10,000 FWHM | > 20,000 FWHM |

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. For 6-Chloro-2,4-difluoroiodobenzene, the primary fragmentation events are predictable based on the relative bond strengths and the stability of the resulting fragments.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the high energy input will lead to the cleavage of the weakest bonds. The C-I bond is the most labile, followed by the C-Cl bond, and finally the C-F and C-C bonds of the aromatic ring.

dot

Caption: A simplified workflow for MS/MS analysis.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. [8][9][10]This is a powerful tool for confirming the identity of 6-Chloro-2,4-difluoroiodobenzene and its fragments.

Table 2: Theoretical vs. Measured Masses of Key Ions

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Expected Measured Mass (with 5 ppm error) |

| [C₆H₂³⁵ClF₂I]⁺ | 273.8816 | 273.8816 ± 0.0014 |

| [C₆H₂³⁷ClF₂I]⁺ | 275.8787 | 275.8787 ± 0.0014 |

| [C₆H₂³⁵ClF₂]⁺ | 146.9802 | 146.9802 ± 0.0007 |

| [C₆H₂³⁷ClF₂]⁺ | 148.9773 | 148.9773 ± 0.0007 |

| [C₆H₂F₂I]⁺ | 238.9200 | 238.9200 ± 0.0012 |

By comparing the experimentally measured accurate masses to the theoretical values, the elemental composition of each ion can be confidently assigned, providing an orthogonal layer of confirmation to the fragmentation data.

Conclusion: A Self-Validating Approach

The mass spectrometric analysis of 6-Chloro-2,4-difluoroiodobenzene, when approached systematically, provides a wealth of structural information. By integrating multiple analytical strategies—appropriate ionization techniques, careful interpretation of isotopic patterns, detailed fragmentation analysis through EI and MS/MS, and confirmation of elemental composition with HRMS—a self-validating and unambiguous characterization can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the analytical complexities of this important chemical entity.

References

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fragmentation (mass spectrometry). Retrieved from [Link]

- K-Y. Im, et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(23), 18793–18802.

- Mascolo, G., Lopez, A., Detomaso, A., & Lovecchio, G. (2005). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Zhdankin, V. V. (2021). Industrial application of (dichloroiodo)benzene. Molecules, 26(11), 3143.

- Im, K. Y., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical and Bioanalytical Chemistry, 407(27), 8237–8246.

-

The Organic Chemistry Tutor. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). The 2, 4 dichloro fluorobenzene synthesis technique.

- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059–1065.

- An, J., & Cui, M. (2017). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. TrAC Trends in Analytical Chemistry, 89, 15-27.

- Dunbar, R. C., & Lifshitz, C. (1991). Benchmark measurement of iodobenzene ion fragmentation rates. The Journal of Chemical Physics, 94(5), 3542-3548.

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 23). The Crucial Role of 2,4-Difluoroiodobenzene in Modern Organic Synthesis. Retrieved from [Link]

- Li, X., Parkin, S., & Lehmler, H. J. (2014). 2,4-Di-chloro-1-iodo-6-nitro-benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o607.

- Hiragana, K. (2023). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Chemical Engineering & Process Technology, 14(3), 1-2.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5). Retrieved from [Link]

- Papanicolas, C. N., et al. (2022). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts, 24(10), 1638-1651.

- O'Dowd, C., et al. (2021). Hypervalent iodine-mediated intramolecular alkene halocyclisation. Beilstein Journal of Organic Chemistry, 17, 2698–2710.

- Takeda, T., et al. (1993). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(9), 720-724.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. measurlabs.com [measurlabs.com]

"literature review of 6-Chloro-2,4-difluoroiodobenzene"

The following technical guide details the chemical architecture, synthesis, and application of 6-Chloro-2,4-difluoroiodobenzene (CAS: 1242339-98-5).

A Strategic Scaffold for Multi-Vector Functionalization in Drug Discovery[1]

Executive Summary

6-Chloro-2,4-difluoroiodobenzene represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor and agrochemical sectors. Its value lies in its orthogonal reactivity profile : the presence of three distinct halogen types (I, Cl, F) on a single benzene ring creates a predictable hierarchy of reactivity. This allows chemists to perform sequential, site-selective functionalizations—starting with the labile iodine atom—without the need for cumbersome protecting groups.

This guide explores the regiochemical challenges of its synthesis, its application as a core building block for biaryl systems, and the specific protocols required to handle it safely and effectively.

Chemical Profile & Structural Logic

| Property | Data |

| IUPAC Name | 1-Chloro-3,5-difluoro-2-iodobenzene (or 6-Chloro-2,4-difluoroiodobenzene) |

| CAS Number | 1242339-98-5 |

| Molecular Formula | C₆H₂ClF₂I |

| Molecular Weight | 274.43 g/mol |

| Appearance | Pale yellow solid or semi-solid oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |

| Key Feature | Crowded Halogen Motif : The Iodine atom is sterically crowded between a Chlorine and a Fluorine, yet remains the most reactive site.[1] |

The Reactivity Hierarchy (The "Tri-Halogen" Advantage)

The power of this molecule lies in the bond dissociation energy (BDE) differences between the carbon-halogen bonds. This creates a "programable" substrate for sequential catalysis.

-

Site A (C–I Bond): Weakest bond (~65 kcal/mol). Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at Room Temperature.

-

Site B (C–Cl Bond): Stronger bond (~95 kcal/mol). Remains inert during the initial coupling; reacts only under forcing conditions (high temp, specialized ligands like Buchwald biaryl phosphines).

-

Site C (C–F Bonds): Strongest bonds (~115 kcal/mol). Generally inert to coupling but modulate the ring's electronics, increasing lipophilicity and metabolic stability. They can serve as handles for SNAr reactions if the ring is sufficiently electron-deficient.

Figure 1: The orthogonal reactivity hierarchy allows for programmable synthesis without protecting groups.

Synthesis Strategy: The Regioselectivity Challenge

Critical Insight: Direct lithiation of the symmetric precursor (1-chloro-3,5-difluorobenzene) is NOT recommended for this specific isomer.

-

Why? Lithiation is directed by acidity. The proton between the two Fluorines (C4) is significantly more acidic than the proton between Cl and F. Direct lithiation/iodination yields the 4-iodo isomer, not the target 2-iodo (or 6-iodo relative to Cl) isomer.

Recommended Route: The Sandmeyer Approach To guarantee the Iodine is installed exactly between the Chlorine and Fluorine, a directed functionalization via an aniline intermediate is required.

Workflow:

-

Starting Material: 2,4-Difluoroaniline.

-

Step 1 (Chlorination): Electrophilic chlorination using NCS (N-chlorosuccinimide) targets the C6 position (ortho to amino, para to fluoro), yielding 6-chloro-2,4-difluoroaniline .

-

Step 2 (Sandmeyer Iodination): Diazotization of the amine followed by displacement with Potassium Iodide (KI).

Figure 2: The Sandmeyer route ensures correct regiochemistry, placing Iodine between Cl and F.

Experimental Protocol: Selective Suzuki Coupling

Objective: To couple an aryl boronic acid selectively at the C-I position while leaving the C-Cl bond intact for future use.

Reagents

-

Substrate: 6-Chloro-2,4-difluoroiodobenzene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol/Water mix.

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Solvent Addition: Add degassed solvent and aqueous base via syringe.

-

Reaction: Stir at Room Temperature to 60°C .

-

Expert Tip: Do NOT reflux at >90°C yet. High temperatures may activate the C-Cl bond, leading to "over-coupling" (bis-arylation). The C-I bond reacts readily at mild temperatures.

-

-

Monitoring: Monitor via TLC or LC-MS. The starting material (iodide) should disappear, leaving the mono-coupled chloride product.

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

If you observe significant amounts of bis-coupled product, lower the temperature or reduce the catalyst loading.

-

If the reaction is sluggish, switch to a more active catalyst system like Pd(OAc)₂/SPhos, but maintain mild temperatures.

Applications in Drug Discovery[4][5][6]

Kinase Inhibitor Design

This scaffold is ubiquitous in the synthesis of Type I and Type II kinase inhibitors.

-

Role of Fluorine: The two fluorine atoms lower the electron density of the ring, increasing the acidity of any attached N-H protons (e.g., in urea or amide linkers), which strengthens hydrogen bonding to the kinase hinge region.

-

Role of Chlorine: Often used to fill hydrophobic pockets (selectivity filters) within the ATP binding site.

Metabolic Stability

The replacement of C-H bonds with C-F and C-Cl blocks metabolic oxidation (P450 metabolism). The 2,4-difluoro pattern specifically prevents ring oxidation at the most susceptible positions, extending the drug's half-life (

References

-

Synthesis of Polyhalogenated Anilines: Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." (Contextual grounding on halogenation patterns).

-

Suzuki Coupling Selectivity: BenchChem Application Notes. "2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions." (Analogous protocol validation).

-

Chemical Identity: ChemScene. "6-Chloro-2,4-difluoroiodobenzene Product Data."

-

General Reactivity: National Institutes of Health (PMC). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules."

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination with 6-Chloro-2,4-difluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Traditional methods for constructing these bonds often necessitate harsh reaction conditions and exhibit limited functional group tolerance. The advent of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the coupling of a wide array of amines with aryl halides and pseudohalides under relatively mild conditions.[1][4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly challenging and synthetically valuable substrate: 6-Chloro-2,4-difluoroiodobenzene. This polyhalogenated aromatic compound presents an opportunity for highly selective functionalization, a critical aspect in the efficient synthesis of complex target molecules. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) within the Buchwald-Hartwig catalytic cycle allow for the selective amination at the most labile C-I bond, leaving the chloro and fluoro substituents intact for subsequent transformations. This chemoselectivity is a key strategic element in multi-step synthetic sequences.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (in this case, the C-I bond of 6-Chloro-2,4-difluoroiodobenzene) to form a Pd(II)-aryl-halide complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.

Sources

Application Notes & Protocols: The Strategic Utility of 6-Chloro-2,4-difluoroiodobenzene in Modern Medicinal Chemistry

Introduction: The Strategic Advantage of Polysubstituted Halobenzenes

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly enhance a drug candidate's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[1][2] Within this context, polysubstituted aromatic scaffolds serve as invaluable starting points for building molecular complexity.

6-Chloro-2,4-difluoroiodobenzene is a trifunctionalized building block of significant interest. Its utility stems not just from the beneficial presence of the difluoro motif, but from the differential reactivity of its three halogen atoms. The carbon-iodine bond is the most labile, making the iodine atom the primary site for facile palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide array of molecular fragments, while the more stable chloro and fluoro substituents are preserved for subsequent transformations or as key elements for target interaction. This inherent orthogonality provides chemists with a powerful tool for the modular and efficient synthesis of complex drug-like molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-2,4-difluoroiodobenzene is presented below.

| Property | Value | Reference |

| CAS Number | 1242339-98-5 | [3] |

| Molecular Formula | C₆H₂ClF₂I | [3] |

| Molecular Weight | 274.43 g/mol | [3] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| SMILES | C1=C(C=C(C(=C1Cl)I)F)F | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Core Applications in Drug Scaffolds

The 3-chloro-5-iodo-2,4-difluorophenyl moiety, derived from 6-Chloro-2,4-difluoroiodobenzene, is a key structural element in the design of various therapeutic agents, particularly kinase inhibitors for oncology. The arrangement of substituents allows for precise three-dimensional positioning of functional groups to interact with specific binding pockets in target enzymes.

Application Focus: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The development of small-molecule kinase inhibitors is therefore a major focus of anticancer drug discovery.[5][6] The 6-chloro-2,4-difluorophenyl scaffold is particularly well-suited for this purpose. The fluorine atoms can form hydrogen bonds or other favorable interactions within the ATP-binding site, while the chloro and iodo positions provide vectors for introducing side chains that can target specific amino acid residues, thereby enhancing potency and selectivity.

For instance, scaffolds containing similar halogenated phenyl rings are integral to inhibitors of Bruton's tyrosine kinase (BTK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in oncology.[5][]

Caption: General synthetic workflow using 6-Chloro-2,4-difluoroiodobenzene.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

The primary utility of 6-Chloro-2,4-difluoroiodobenzene in synthesis is its participation in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions, often with high yields and excellent functional group tolerance.

Protocol 1: Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] In this protocol, 6-Chloro-2,4-difluoroiodobenzene (the electrophile) is coupled with a generic arylboronic acid (the nucleophile) to form a biaryl product, a common core structure in medicinal chemistry. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[10]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 6-Chloro-2,4-difluoroiodobenzene | 274.43 | 274 mg | 1.0 |

| Arylboronic Acid | Varies | 1.2 eq | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 3-5 mol% | 0.03-0.05 |

| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 eq | 2.0 |

| Toluene | - | 5 mL | - |

| Ethanol | - | 2 mL | - |

| Water | - | 2 mL | - |

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-Chloro-2,4-difluoroiodobenzene (274 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol), to the flask.

-

Solvent Addition: Add the degassed solvent mixture of Toluene (5 mL), Ethanol (2 mL), and Water (2 mL).

-

Reaction Setup: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Analysis: Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling

Principle: The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[11] This reaction is invaluable for introducing alkynyl moieties, which can serve as rigid linkers or precursors for other functional groups in drug candidates. The reaction is co-catalyzed by palladium and a copper(I) salt.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 6-Chloro-2,4-difluoroiodobenzene | 274.43 | 274 mg | 1.0 |

| Terminal Alkyne | Varies | 1.5 eq | 1.5 |

| PdCl₂(PPh₃)₂ | 701.90 | 2 mol% | 0.02 |

| CuI (Copper(I) Iodide) | 190.45 | 4 mol% | 0.04 |

| Et₃N (Triethylamine) | 101.19 | 3.0 eq | 3.0 |

| THF (Tetrahydrofuran), anhydrous | - | 10 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-Chloro-2,4-difluoroiodobenzene (274 mg, 1.0 mmol) and the terminal alkyne (1.5 mmol) in anhydrous THF (10 mL).

-

Base and Catalyst Addition: Add triethylamine (0.42 mL, 3.0 mmol), followed by PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is often exothermic and can typically be completed within 2-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the final product by NMR and Mass Spectrometry.

Conclusion: A Versatile Tool for Drug Discovery

6-Chloro-2,4-difluoroiodobenzene stands out as a highly valuable and versatile building block for medicinal chemists. Its pre-installed difluoro pattern offers intrinsic benefits for drug-like properties, while the orthogonal reactivity of its three halogen substituents provides a predictable and controllable handle for stepwise synthetic elaboration. The robust and well-documented protocols for cross-coupling at the iodo position enable the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. As the demand for novel, highly specific, and metabolically robust therapeutic agents continues to grow, the strategic use of such multi-functionalized reagents will remain a key enabler of innovation in medicinal chemistry.

References

- The Crucial Role of 2,4-Difluoroiodobenzene in Modern Organic Synthesis. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.

- Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Medicinal Chemistry: A Detailed Overview. Benchchem.

- Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022, June 9). National Institutes of Health.

- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, May 31). Bentham Science.

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). PubMed Central.

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.

- FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. (2025, September 23). PubMed.

- Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. (2010, November 1). PubMed.

- 1242339-98-5 | 6-Chloro-2,4-difluoroiodobenzene. ChemScene.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.

- Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI.

- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. National Institutes of Health.

- Cross-Coupling Reactions. (2014, November 11). Chemistry.

- Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013, January 31). PMC - NIH.

- FDA-approved small molecule kinase inhibitors-Part 3. (2023, July 6). BOC Sciences.

- Cross-coupling reaction. Wikipedia.

- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). PMC - PubMed Central.

Sources

- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. chemscene.com [chemscene.com]

- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

Application Note: Strategic Functionalization of 6-Chloro-2,4-difluoroiodobenzene

Executive Summary

6-Chloro-2,4-difluoroiodobenzene (CAS 1242339-98-5) represents a high-value "dense" scaffold in medicinal chemistry. Its unique substitution pattern—featuring a reactive iodide flanked by orthogonal halogens (fluorine and chlorine)—makes it a linchpin for synthesizing atropisomeric biaryls, kinase inhibitors (e.g., ERK/MAPK pathway modulators), and fluoroquinolone antibiotics.

This guide details the strategic manipulation of this scaffold. Unlike simple halo-benzenes, the steric congestion at the C1-Iodine position (flanked by C2-F and C6-Cl) requires specialized catalytic systems. Furthermore, the electronic differentiation between the C2 and C4 fluorines allows for regiospecific nucleophilic aromatic substitution (

Chemical Profile & Reactivity Analysis

The "Orthogonal Reactivity" Concept

The power of 6-Chloro-2,4-difluoroiodobenzene lies in the distinct activation energy required to manipulate each halogen. This allows for a programmable synthesis sequence without the need for protecting groups.

| Position | Substituent | Reactivity Mode | Activation Method |

| C1 | Iodine | High Lability | Pd-catalyzed Cross-coupling (Suzuki, Sonogashira) or I/Mg Exchange. |

| C4 | Fluorine | Moderate Lability | Para-directed |

| C6 | Chlorine | Low Lability | Robust steric blocker; requires specialized Ni/Pd catalysts to displace. |

| C2 | Fluorine | Low Lability | Ortho-directed |

Reactivity Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways based on halogen selectivity.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate for a kinase inhibitor.

Challenge: The iodine at C1 is sterically crowded by C2-F and C6-Cl. Standard ligands (e.g.,

Materials

-

Substrate: 6-Chloro-2,4-difluoroiodobenzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (or heteroaryl variant) (1.2 equiv)

-

Catalyst:

(2 mol%) or XPhos Pd G3 (2-3 mol%) -

Ligand: XPhos (4-8 mol% if using

) -

Base:

(3.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure

-

Inerting: Charge a reaction vial with the aryl iodide, boronic acid,

, and Pd-precatalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid. -

Solvation: Add degassed solvent via syringe.

-

Thermal Activation: Heat the mixture to 80°C.

-

Expert Insight: Do not reflux immediately. A "ramp" to 80°C allows the active Pd(0) species to form and engage the oxidative addition cycle without thermally decomposing the catalyst.

-

-

Monitoring: Monitor by HPLC/UPLC. The crowded nature of the iodide means the reaction may take 4–12 hours. Look for the disappearance of the starting iodide (

X min) and appearance of the biaryl. -

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Troubleshooting:

-

Low Conversion: Switch to SPhos Pd G3 . The SPhos ligand is smaller than XPhos and may better accommodate the specific 2,6-disubstitution pattern of this scaffold.

-

De-iodination (Protodehalogenation): Use anhydrous conditions with CsF as the base in Dioxane. Water often promotes protonolysis in sterically hindered substrates.

Protocol B: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Install an amine at the C4 position while retaining the C1-Iodine for later coupling. Mechanism: The C4-Fluorine is para to the Iodine (EWG) and meta to the Chlorine. While C2 is also activated, C4 is significantly less sterically hindered.

Materials

-

Substrate: 6-Chloro-2,4-difluoroiodobenzene[1]

-

Nucleophile: Morpholine or Cyclopropylamine (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO or NMP (Polar aprotic is essential)

Experimental Workflow

-

Dissolution: Dissolve the substrate in DMSO (0.5 M concentration).

-

Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

-

Temperature Control (Critical):

-

Stir at RT to 40°C .

-

Expert Insight: High temperatures (>80°C) may overcome the steric barrier at C2, leading to a mixture of C4 and C2 substitution products. Keeping the temperature low ensures kinetic control, favoring the accessible C4 position.

-

-

Quench: Pour into crushed ice/water. The product typically precipitates as a solid due to the lipophilic nature of the poly-halo core.

Protocol C: Iodine-Magnesium Exchange (Knochel-Hauser)

Objective: Generate a nucleophilic aryl species for reaction with aldehydes (e.g., to form the benzylic alcohol linker found in ERK inhibitors like GDC-0994).

Procedure

-

Cooling: Dissolve 6-Chloro-2,4-difluoroiodobenzene in anhydrous THF and cool to -78°C .

-

Exchange: Add

(TurboGrignard) (1.05 equiv) dropwise.-

Rate: The exchange is extremely fast (< 5 mins).

-

-

Electrophile Trapping: Add the aldehyde/ketone electrophile immediately.

-

Warming: Allow to warm to 0°C slowly.

-

Note: The 2,6-disubstitution stabilizes the aryl magnesium species somewhat, but prolonged holding at >0°C can lead to benzyne formation via elimination of MgClF (though less likely with Cl/F than Br/F).

-

Safety & Handling

-

Skin Sensitization: Poly-halogenated benzenes are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.

-

Volatility: The starting material has significant vapor pressure. Weigh and transfer only within a fume hood.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of ERK Inhibitors: Blake, J. F., et al. "Discovery of GDC-0994, an Orally Bioavailable Small Molecule Inhibitor Selective for ERK Kinase Activity." Journal of Medicinal Chemistry, 2016.[2] Link

-

Suzuki Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008. Link

- Regioselectivity in SNAr: Loudon, G. M. "Nucleophilic Aromatic Substitution of Polyfluorinated Arenes." Organic Chemistry Reviews.

-

Magnesium Exchange Protocols: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005. Link

Sources

- 1. 6-Chloro-2,4-difloroiodobenzene | 1242339-98-5 [amp.chemicalbook.com]

- 2. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 6-Chloro-2,4-difluoroiodobenzene in Agrochemical Synthesis

Application Note: AN-AGRO-2026-04

Abstract

This technical guide outlines the synthetic utility of 6-Chloro-2,4-difluoroiodobenzene (CAS 1242339-98-5) as a high-value scaffold in the development of next-generation agrochemicals. Distinguished by its unique "poly-halogenated" architecture, this intermediate offers three distinct, orthogonal reactivity handles (I, F, Cl). This note details protocols for chemoselective C-C bond formation via Suzuki-Miyaura coupling and subsequent functionalization strategies, enabling the rapid synthesis of herbicides (e.g., PPO inhibitors) and insecticides.

Introduction: The Orthogonal Reactivity Triad

The structural value of 6-Chloro-2,4-difluoroiodobenzene lies in the electronic and steric differentiation of its halogen substituents. In drug and agrochemical discovery, "molecular economy" dictates that every atom on a scaffold should serve a purpose—either for synthesis or biological activity.

-

Iodine (C1): The "Synthetic Handle." Highly reactive toward oxidative addition by Palladium (Pd), allowing for facile cross-coupling or metal-halogen exchange (Lithiation/Grignard) under mild conditions.

-

Fluorine (C2, C4): The "Metabolic Shield & Activator." These atoms modulate lipophilicity (LogP) and metabolic stability. Furthermore, the C4-fluorine is electronically activated for Nucleophilic Aromatic Substitution (SNAr) once an electron-withdrawing group is coupled to the ring.

-

Chlorine (C6): The "Steric Blocker." Less reactive than iodine, it remains intact during initial coupling steps, providing steric bulk that is often critical for fitting into enzyme active sites (e.g., inhibiting rotation in biaryl ether herbicides).

Reactivity Map

The following diagram illustrates the chemoselectivity hierarchy, guiding the order of synthetic operations.

Figure 1: Chemoselectivity profile of the scaffold. Operations must typically follow the sequence: Iodine → Fluorine → Chlorine to prevent side reactions.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple the iodobenzene core with an aryl boronic acid without disturbing the chlorine or fluorine atoms. Challenge: The iodine at C1 is sterically hindered by the ortho-fluorine (C2) and ortho-chlorine (C6). Standard catalysts (e.g., Pd(PPh3)4) may suffer from slow oxidative addition or homocoupling.

Materials

-

Substrate: 6-Chloro-2,4-difluoroiodobenzene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for its robustness and large bite angle, overcoming steric hindrance.

-

Base: K2CO3 (2.5 equiv) or Cs2CO3 (for difficult substrates).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Inerting: Charge a reaction vial with the iodobenzene substrate, arylboronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM rapidly against a positive stream of Argon.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Monitor via HPLC/TLC. The disappearance of the starting iodide is usually rapid. Do not overheat (>100°C) to avoid activating the C-Cl bond.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over MgSO4.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome: A biaryl product retaining the 6-Chloro-2,4-difluoro substitution pattern.[1]

Protocol 2: Regioselective SNAr Functionalization

Objective: To introduce a nucleophile (e.g., an alcohol or amine) at the C4-position. Mechanism: Once the Iodine is replaced by an electron-deficient aryl group (via Protocol 1) or if the ring is nitrated, the C4-fluorine becomes susceptible to nucleophilic attack. The C2-fluorine is less reactive due to the shielding of the bulky C1-substituent and the C3-hydrogen spacing.

Materials

-

Substrate: Biaryl intermediate (from Protocol 1).

-

Nucleophile: Phenol derivative or Heterocyclic amine (1.0 equiv).

-

Base: K2CO3 (for phenols) or NaH (for alcohols).

-

Solvent: DMF or NMP (anhydrous).

Step-by-Step Methodology

-

Deprotonation: In a separate vial, treat the nucleophile (e.g., substituted phenol) with K2CO3 in DMF at room temperature for 30 minutes.

-

Addition: Add the biaryl intermediate solution to the nucleophile mixture.

-

Reaction: Heat to 100–120°C .

-

Critical Control Point: The C6-Chlorine is stable under these conditions, but higher temperatures (>140°C) may risk displacing the C2-Fluorine or the Chlorine.

-

-

Quench: Pour into ice water to precipitate the product or extract with diethyl ether.

Case Study: Synthesis of a PPO-Inhibitor Mimic

Agrochemicals like Flumioxazin or Saflufenacil utilize fluorinated rings to inhibit Protoporphyrinogen Oxidase (PPO). The following workflow demonstrates synthesizing a core scaffold for this class.

Workflow Visualization

Figure 2: Synthetic route for a PPO-inhibitor analog. The Iodine is used to attach the heterocyclic head, while the Fluorine serves as the attachment point for the lipophilic tail.

Quantitative Data Summary

| Reaction Step | Reagent Focus | Temp (°C) | Time (h) | Typical Yield | Selectivity Note |

| Suzuki Coupling | Iodine (C1) | 80 | 4-6 | 85-92% | Exclusive to C-I bond; C-Cl/C-F intact. |

| SNAr | Fluorine (C4) | 100-120 | 12-18 | 70-80% | Favors C4 over C2 due to sterics/electronics. |

| Buchwald-Hartwig | Chlorine (C6) | 110+ | 24 | 50-65% | Requires specialized ligands (e.g., XPhos). |

Safety and Handling

-

Halogenated Aromatics: 6-Chloro-2,4-difluoroiodobenzene is an irritant and potentially sensitizing. Use strictly within a fume hood.

-

Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.

-

Reaction Safety: Suzuki couplings liberate boronic acid byproducts; ensure proper washing. SNAr reactions in DMF at high temperatures can run away; use a blast shield for scale-up >10g.

References

-

Synthesis and Reactivity of Polyhalogenated Arenes

-

Agrochemical Applications of Fluorinated Intermediates

-

1-Chloro-3,5-difluorobenzene derivatives in pharmaceutical and agrochemical synthesis.[4] Chem-Impex Application Data.

-

-

Suzuki Coupling Protocols for Sterically Hindered Halides

- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.

-

Nucleophilic Substitution Patterns (SNAr)

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

Sources

Application Note & Protocol: Chemoselective Grignard Reagent Formation from 6-Chloro-2,4-difluoroiodobenzene

Introduction: Navigating Polyhalogenated Aromatics